
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester is an organic compound that belongs to the class of selenocyanates. This compound is characterized by the presence of a selenocyanate group attached to a naphthalene ring, which is further substituted with a chloromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester typically involves the reaction of 3-(chloromethyl)-2-naphthol with selenocyanic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield seleninic acid derivatives, while nucleophilic substitution can produce a variety of substituted naphthalene compounds.
科学的研究の応用
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of selenocyanate derivatives in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of novel materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester involves its interaction with various molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species. These reactive species can interact with cellular components, such as proteins and DNA, potentially leading to biological effects like apoptosis or inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
- Selenocyanic acid, 2-(chloromethyl)-1-naphthalenyl ester
- Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester
- Selenocyanic acid, 3-(chloromethyl)-1-naphthalenyl ester
Uniqueness
Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester is unique due to its specific substitution pattern on the naphthalene ring This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds
特性
CAS番号 |
823178-68-3 |
|---|---|
分子式 |
C12H8ClNSe |
分子量 |
280.62 g/mol |
IUPAC名 |
[3-(chloromethyl)naphthalen-2-yl] selenocyanate |
InChI |
InChI=1S/C12H8ClNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2 |
InChIキー |
ASIHGITUTCHXBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)[Se]C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



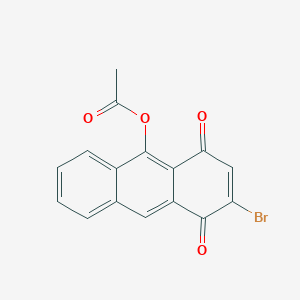
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
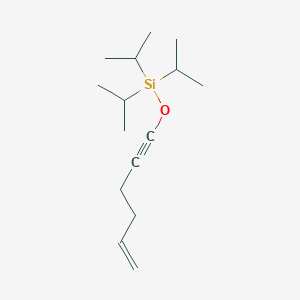
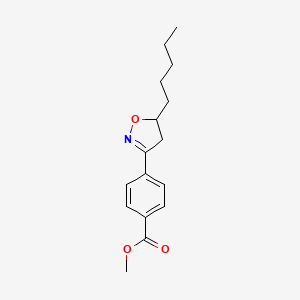
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
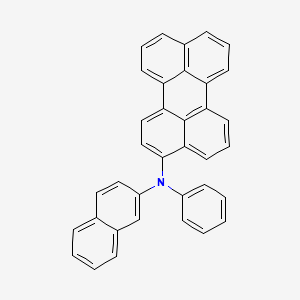

![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
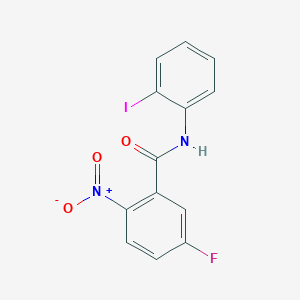
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
